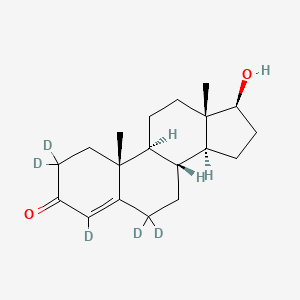
Testosterone-2,2,4,6,6-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with the molecular formula C73H98O9 . It has a molecular mass of 1119.554 Da . The compound has 6 defined stereocentres .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure of a similar compound has been studied , which could provide insights into the structure of this compound.Applications De Recherche Scientifique
Structural Analysis and Crystallography
Steroidal compounds, including derivatives of androsterone and other similar structures, have been extensively studied for their crystal structures. For example, Djigoué et al. (2012) and Zhou et al. (2015) have analyzed the crystal structures of androsterone derivatives, revealing insights into their conformation and molecular interactions. These studies provide a foundation for understanding the physical and chemical properties of steroids, including stability, reactivity, and interactions with biological molecules. Such analyses are crucial for drug design and the development of therapeutic agents Djigoué et al., 2012; Zhou et al., 2015.
Biological Activity and Therapeutic Potential
Research into steroidal compounds often explores their biological activities and potential therapeutic applications. For instance, Shaheen et al. (2014) investigated the antimicrobial and anticancer activities of triorganotin(IV) derivatives of sodium deoxycholate, demonstrating the diverse biological effects that steroidal compounds can exhibit. Such studies are vital for identifying new drug candidates and understanding the mechanisms by which steroids exert their effects Shaheen et al., 2014.
Synthesis and Chemical Modification
The synthesis and chemical modification of steroidal compounds are key areas of research, enabling the development of novel steroids with enhanced properties or reduced side effects. Research in this field focuses on altering the steroidal backbone or functional groups to obtain derivatives with specific biological activities. For example, Amr et al. (2017) synthesized a series of androstanopyridine derivatives to explore their potential as 5α-reductase inhibitors and anti-prostate cancer agents. These studies contribute to the ongoing search for more effective and safer therapeutic agents Amr et al., 2017.
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other structurally related compounds, potentially binding to or modulating the activity of these targets .
Biochemical Pathways
Compounds with similar structures are known to be involved in a variety of biochemical pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Based on its chemical structure, it may influence a variety of cellular processes, potentially leading to changes in cell function, gene expression, or metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how effectively it interacts with its targets . .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i3D2,7D2,11D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-OKBZSKMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21002-80-2 |
Source


|
| Record name | 21002-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

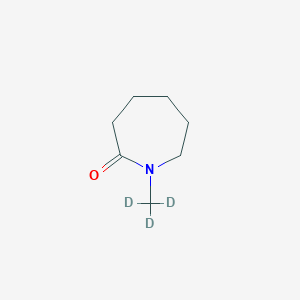




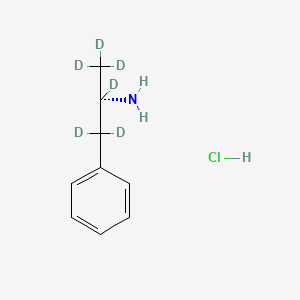
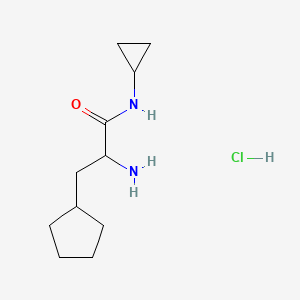
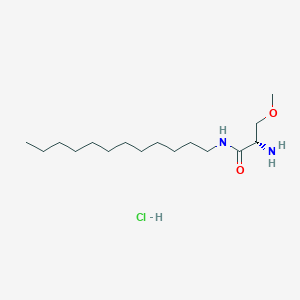
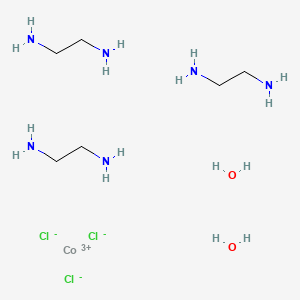
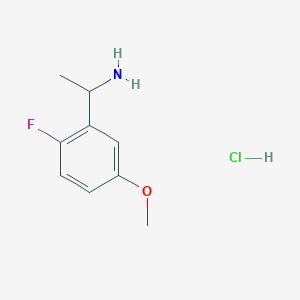
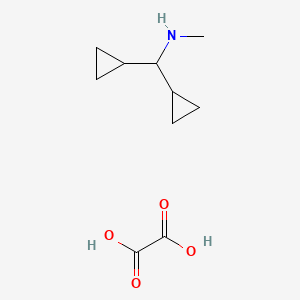

![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
